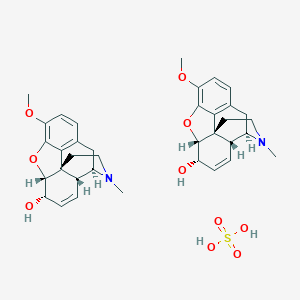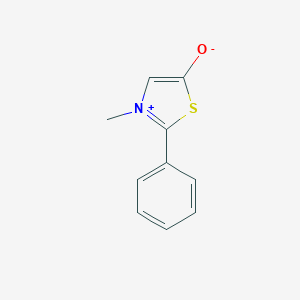
3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate, also known as MPTI, is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent. MPTI belongs to the class of thiazolium salts, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate is not fully understood. However, it has been proposed that 3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate acts by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells. In addition, 3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate has been shown to activate the Nrf2 pathway, which is involved in the cellular defense against oxidative stress.
Biochemische Und Physiologische Effekte
3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate has been shown to have several biochemical and physiological effects. In vitro studies have shown that 3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, 3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate has been shown to have antioxidant and anti-inflammatory effects. Animal studies have shown that 3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate has neuroprotective effects in models of Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate in lab experiments is its high purity and yield. In addition, 3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate has been extensively studied for its potential use as a therapeutic agent, which makes it a promising candidate for further research. However, one of the limitations of using 3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research on 3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate. One of the directions is to investigate the mechanism of action of 3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate in more detail. In addition, further studies are needed to determine the optimal dosage and administration route of 3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate in different disease models. Moreover, the potential use of 3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate as a drug delivery system for other therapeutic agents should be explored. Finally, the safety and toxicity of 3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate should be evaluated in preclinical and clinical studies.
Conclusion:
In conclusion, 3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent in various diseases. The compound has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth and neuroprotective effects. While there are some limitations to using 3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate in lab experiments, its promising therapeutic potential makes it a promising candidate for further research.
Synthesemethoden
The synthesis of 3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate involves the reaction of 2-phenyl-1,3-thiazolium iodide with methyl iodide in the presence of a base such as potassium carbonate. The resulting product is then treated with sodium hydroxide to form 3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate. This method has been optimized to yield high purity and yield of 3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate has been studied for its potential use as a therapeutic agent in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate has been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
1280-28-0 |
|---|---|
Produktname |
3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate |
Molekularformel |
C10H9NOS |
Molekulargewicht |
191.25 g/mol |
IUPAC-Name |
3-methyl-2-phenyl-1,3-thiazol-3-ium-5-olate |
InChI |
InChI=1S/C10H9NOS/c1-11-7-9(12)13-10(11)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI-Schlüssel |
GQTWYTCXPUSYNI-UHFFFAOYSA-N |
SMILES |
C[N+]1=C(SC(=C1)[O-])C2=CC=CC=C2 |
Kanonische SMILES |
C[N+]1=C(SC(=C1)[O-])C2=CC=CC=C2 |
Synonyme |
3-Methyl-2-phenylthiazol-3-ium-5-olate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



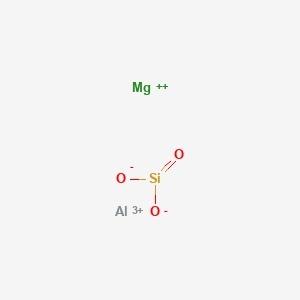

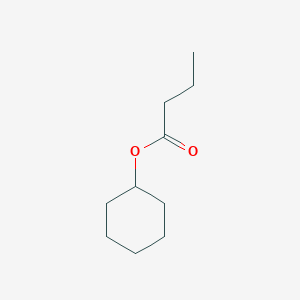
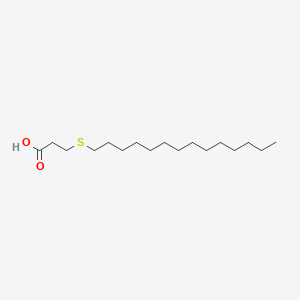
![Bicyclo[2.2.2]octan-1-amine](/img/structure/B72785.png)
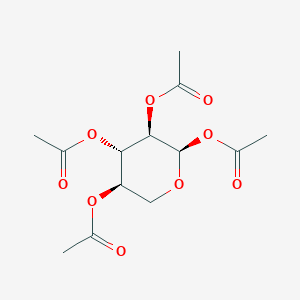
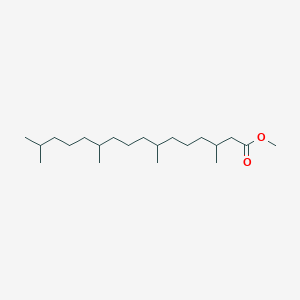

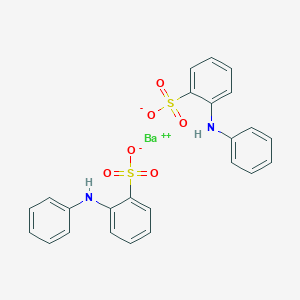
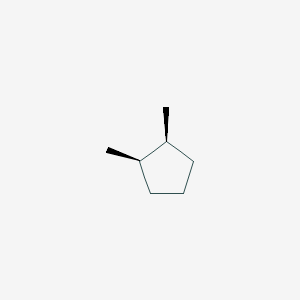
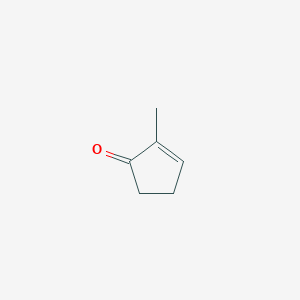
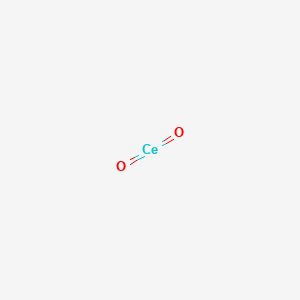
![Methyl 3-[(3S,4S,5R,8R,9R,10R,13R,14R,15R)-4,9,10,13-tetramethyl-3,15-bis(prop-1-en-2-yl)-2,3,5,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-4-yl]propanoate](/img/structure/B72804.png)
